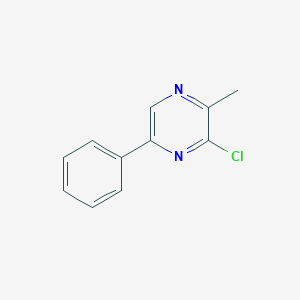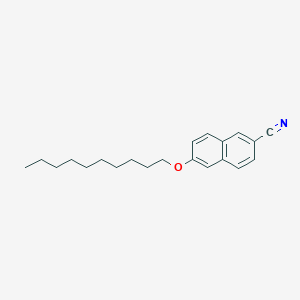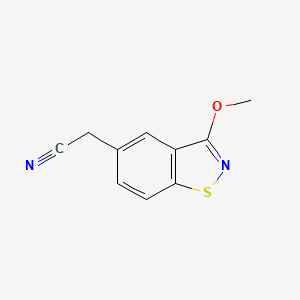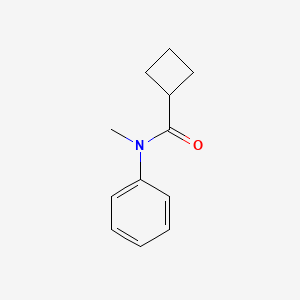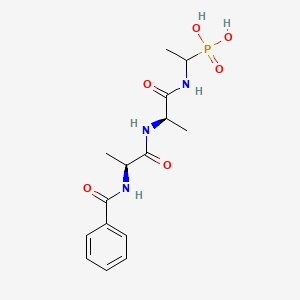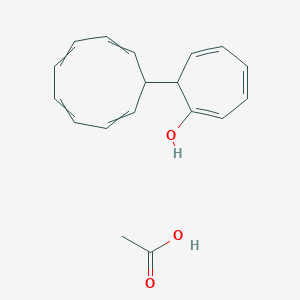
3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide is an organosulfur compound with the molecular formula C4H8O5S2. It is also known by its IUPAC name, sulfolane-3-sulfonic acid . This compound is characterized by a five-membered ring structure containing sulfur and oxygen atoms, making it a sulfone derivative. It is a colorless, crystalline solid that is soluble in water and various organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide typically involves the oxidation of tetrahydrothiophene. One common method is the reaction of tetrahydrothiophene with hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction proceeds as follows:
C4H8S+2H2O2→C4H8O2S+2H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide involves its ability to act as a sulfone donor. It can participate in various chemical reactions by donating its sulfone group to other molecules. This property makes it a valuable intermediate in the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene: An organosulfur compound with a similar ring structure but lacking the sulfone group.
Thiophene, tetrahydro-, 1,1-dioxide: A closely related compound with a similar molecular formula but different functional groups.
Uniqueness
3-Thiophenesulfonic acid, tetrahydro-, 1,1-dioxide is unique due to its sulfone group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring sulfone donors, such as in the synthesis of pharmaceuticals and industrial chemicals.
Properties
CAS No. |
65753-57-3 |
|---|---|
Molecular Formula |
C4H8O5S2 |
Molecular Weight |
200.2 g/mol |
IUPAC Name |
1,1-dioxothiolane-3-sulfonic acid |
InChI |
InChI=1S/C4H8O5S2/c5-10(6)2-1-4(3-10)11(7,8)9/h4H,1-3H2,(H,7,8,9) |
InChI Key |
QJJODUDDARIVCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




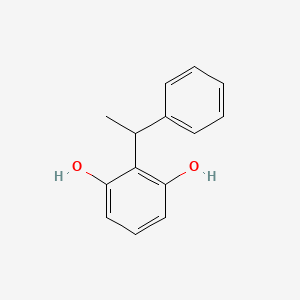
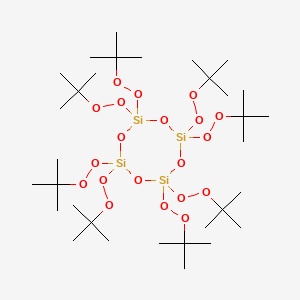
![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)

